molecular formula C17H17ClN2O2 B5847244 4-chloro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide

4-chloro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide

Cat. No. B5847244
M. Wt: 316.8 g/mol
InChI Key: ZCPUDMKRQIIYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide is a chemical compound that is used in scientific research for its potential therapeutic properties. It is commonly referred to as 'Compound X' in the research community. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of Compound X is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. Additionally, it may interact with certain receptors in the body to produce its effects.
Biochemical and Physiological Effects:
Compound X has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using Compound X in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.

Future Directions

There are several future directions for research on Compound X. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in vivo and to understand its mechanism of action in more detail. Additionally, it may be useful to study the compound's potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Further research is also needed to explore the compound's potential side effects and toxicity.

Synthesis Methods

The synthesis of Compound X involves the reaction of 4-chlorobenzenecarboximidamide with 2-phenylbutyric acid in the presence of a catalyst. The reaction results in the formation of 4-chloro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide. The compound can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

Compound X has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-2-15(12-6-4-3-5-7-12)17(21)22-20-16(19)13-8-10-14(18)11-9-13/h3-11,15H,2H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPUDMKRQIIYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)ON=C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1=CC=CC=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.